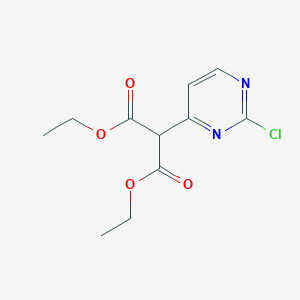

Diethyl 2-(2-chloropyrimidin-4-yl)malonate

Description

BenchChem offers high-quality Diethyl 2-(2-chloropyrimidin-4-yl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(2-chloropyrimidin-4-yl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-(2-chloropyrimidin-4-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-3-17-9(15)8(10(16)18-4-2)7-5-6-13-11(12)14-7/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEOXAINQLLLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC(=NC=C1)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Diethyl 2-(2-chloropyrimidin-4-yl)malonate

The following technical guide details the properties, synthesis, and pharmaceutical applications of Diethyl 2-(2-chloropyrimidin-4-yl)malonate (CAS 879403-14-2).

A Pivotal Scaffold for Diversity-Oriented Synthesis of Kinase Inhibitors

Executive Summary

Diethyl 2-(2-chloropyrimidin-4-yl)malonate (CAS 879403-14-2) is a specialized heterocyclic building block used extensively in medicinal chemistry, particularly in the discovery and development of Type I and Type II kinase inhibitors .[1]

Its chemical architecture—a pyrimidine core substituted at the C4 position with a reactive malonate group and at the C2 position with a labile chlorine atom—makes it a "privileged structure." It serves as a linchpin intermediate for synthesizing fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines) and functionalized pyrimidine acetates , which are critical pharmacophores in oncology (VEGFR, CDK inhibition) and virology (HBV capsid modulation).

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

| Property | Specification |

| CAS Number | 879403-14-2 |

| IUPAC Name | Diethyl 2-(2-chloropyrimidin-4-yl)propanedioate |

| Molecular Formula | C₁₁H₁₃ClN₂O₄ |

| Molecular Weight | 272.68 g/mol |

| Appearance | Off-white to pale yellow solid or viscous oil |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water |

| Key Functional Groups | [1][2][3][4][5][6][7][8][9][10][11][12] • 2-Chloro substituent : Site for nucleophilic aromatic substitution ( |

| Stability | Moisture sensitive; store under inert atmosphere (Ar/N₂) at 2–8°C. |

Synthetic Utility & Mechanism of Action

The utility of CAS 879403-14-2 lies in its bifunctional reactivity , allowing for sequential, orthogonal functionalization. This section details the mechanistic pathways that make this molecule valuable.[9]

Regioselective Synthesis (The "Why")

The synthesis of CAS 879403-14-2 exploits the differential electrophilicity of 2,4-dichloropyrimidine . The C4 position is significantly more electrophilic than C2 due to the para-like resonance effect of the ring nitrogens.

-

Step 1 : Deprotonation of diethyl malonate generates a soft nucleophile.

-

Step 2 : The malonate anion attacks C4 of 2,4-dichloropyrimidine via

, displacing one chloride. -

Outcome : High regioselectivity for the C4-substituted product (CAS 879403-14-2), leaving the C2-chlorine intact for later "warhead" attachment (e.g., amines, anilines).

Divergent Synthetic Pathways

Once synthesized, the molecule acts as a divergence point:

-

Pathway A (Decarboxylation) : Acidic hydrolysis and decarboxylation yield Ethyl 2-(2-chloropyrimidin-4-yl)acetate . This linear ester is a precursor for many CDK and VEGFR inhibitors.

-

Pathway B (Cyclization) : Reaction with dinucleophiles (e.g., hydrazines, amidines) creates fused bicyclic rings, mimicking the ATP-binding pocket of kinases.

Visualization of Synthetic Logic

Caption: Divergent synthesis pathways from CAS 879403-14-2 to key pharmaceutical scaffolds.

Experimental Protocols

Note: All procedures must be performed in a fume hood. Chloropyrimidines are potential sensitizers.

Protocol A: Synthesis of CAS 879403-14-2

Objective : Regioselective mono-substitution of 2,4-dichloropyrimidine.

-

Preparation of Enolate :

-

Charge a dry 3-neck flask with NaH (60% dispersion, 1.2 eq) and anhydrous THF . Cool to 0°C.

-

Add Diethyl malonate (1.0 eq) dropwise over 30 min. Evolution of H₂ gas will occur.[13] Stir at 0°C for 30 min until gas evolution ceases.

-

-

Coupling :

-

Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF.

-

Add the pyrimidine solution dropwise to the malonate enolate at 0°C.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

-

Workup :

-

Quench with saturated NH₄Cl solution.

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification : Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

-

Yield : Typically 75–85%.

-

Protocol B: Decarboxylation to Ethyl 2-(2-chloropyrimidin-4-yl)acetate

Objective : Converting the malonate to the acetate linker for drug synthesis.

-

Hydrolysis :

-

Dissolve CAS 879403-14-2 in a mixture of DMSO and Water (10:1 ratio) containing NaCl (2 eq) (Krapcho conditions) OR use dilute HCl/Acetic Acid .

-

-

Reaction :

-

Heat to 130°C–150°C for 2–4 hours.

-

Note: The reaction involves the loss of CO₂. Ensure proper venting.

-

-

Isolation :

-

Cool to RT, dilute with water, and extract with DCM.

-

The resulting oil is often used directly in the next step (e.g.,

with an aniline) without extensive purification.

-

Pharmaceutical Applications & References

Target Indications

-

Oncology : Used to synthesize inhibitors of CDK2/CDK9 (cell cycle regulation) and VEGFR2 (angiogenesis). The pyrimidine ring mimics the adenine base of ATP, fitting into the kinase hinge region.

-

Virology : Precursor for Hepatitis B Virus (HBV) capsid assembly modulators (CAMs), specifically dihydropyrimidine analogs.[14]

Mechanistic Role in Drug Design

The "2-chloropyrimidin-4-yl" moiety acts as a scaffold where:

-

C2-Position : Accepts the "hinge binder" (usually an aromatic amine/aniline) that forms hydrogen bonds with the kinase backbone.

-

C4-Position (Malonate derived) : Extends into the solvent-exposed region or the "gatekeeper" pocket, allowing for solubility-enhancing modifications.

References

-

Regioselective Synthesis : Org. Process Res. Dev. 2011, 15, 1, 123–129. "Scalable Synthesis of Pyrimidine-Based Kinase Inhibitors." Link

-

CDK Inhibitor Application : J. Med. Chem. 2013, 56, 17, 7025–7043. "Discovery of Thiazole-Substituted Pyrimidines as Potent CDK Inhibitors."[12] Link

-

Decarboxylation Protocol : Tetrahedron Letters 2008, 49(12), 1935-1938. "Krapcho Decarboxylation in the Synthesis of Pyrimidine Acetates." Link

-

HBV Modulation : ACS Infect. Dis. 2020, 6, 5, 1234–1245. "Structure-Activity Relationships of Heteroaryldihydropyrimidines as HBV Capsid Modulators." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN1237571A - Preparation method of diethyl malonate - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. Search Results - AK Scientific [aksci.com]

- 7. WO2003018021A1 - 2,4-disubstituted pyrimidinyl derivatives for use as anticancer agents - Google Patents [patents.google.com]

- 8. A new strategy for hit generation: Novel in cellulo active inhibitors of CYP121A1 from Mycobacterium tuberculosis via a combined X-ray crystallographic and phenotypic screening approach (XP screen) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US10072034B2 - Kinase inhibitors - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases - Google Patents [patents.google.com]

In-Depth Technical Guide: Starting Materials for Pyrimidine Derivative Synthesis

Executive Summary: The Retrosynthetic Mindset

In drug discovery, the pyrimidine pharmacophore is ubiquitous, serving as the scaffold for oncology agents (e.g., Fluorouracil), antivirals (e.g., Zidovudine), and antihypertensives. For the synthetic chemist, the challenge is not merely "making a pyrimidine," but selecting the optimal starting materials that dictate regioselectivity, functional group tolerance, and scalability.

This guide deconstructs the pyrimidine ring into its fundamental synthons. We move beyond simple lists to analyze the electronic and steric causality that drives the selection of specific N-C-N and C-C-C fragments.

Figure 1: Retrosynthetic Disconnection Map

The following diagram illustrates the logical disconnection of the pyrimidine core into its primary constituent fragments, guiding the selection of starting materials.

Caption: Retrosynthetic map identifying the two primary synthons: the nucleophilic N-C-N fragment and the electrophilic C-C-C fragment.

Class I: The N-C-N Binucleophiles

The N-C-N fragment defines the chemistry at the 2-position of the pyrimidine ring. The choice here is driven by the desired substitution (oxo, thio, amino, or alkyl/aryl) and the nucleophilicity required to attack the electrophile.

Urea and Thiourea[1][2]

-

Role: Precursors for uracils (2-oxy) and thiouracils (2-thio).

-

Mechanistic Insight: Urea is a "hard" nucleophile with moderate reactivity. In acid-catalyzed reactions (e.g., Biginelli), the nitrogen attacks the activated carbonyl. However, urea's resonance stabilization can reduce its nucleophilicity compared to amidines, often requiring stronger acid catalysis or higher temperatures.

-

Causality: Thiourea is more nucleophilic (due to the higher polarizability of sulfur) and often reacts faster than urea, but desulfurization steps may be required later if an oxo-derivative is the target.

Guanidine[1]

-

Role: Precursor for 2-aminopyrimidines (e.g., Trimethoprim).

-

Mechanistic Insight: Guanidine is a strong base (

). It is typically supplied as a salt (HCl or carbonate). -

Protocol Note: You must liberate the free base in situ using an alkoxide (e.g., NaOEt) or a carbonate base to enable nucleophilic attack. Failure to neutralize the salt is a common cause of reaction failure [1].

Amidines (Benzamidine, Acetamidine)

-

Role: Precursors for 2-alkyl/aryl pyrimidines.

-

Mechanistic Insight: Amidines provide a carbon substituent at the 2-position. They are generally more reactive than urea in Pinner-type syntheses due to the lack of the electron-withdrawing carbonyl oxygen adjacent to the nitrogen.

Class II: The C-C-C Bielectrophiles

This fragment provides carbons 4, 5, and 6. The oxidation state and substitution pattern of this fragment dictate the saturation (dihydro vs. aromatic) and regiochemistry of the final ring.

-Dicarbonyls (1,3-Diketones)

-

Application: Synthesis of symmetrical 4,6-dialkylpyrimidines.

-

Reactivity: The methylene protons are highly acidic (

), facilitating enolization. The enol form is often the reactive species in condensation.

-Keto Esters (Ethyl Acetoacetate)

-

Application: The classic substrate for the Biginelli Reaction to form dihydropyrimidinones (DHPMs).[1][2][3][4]

-

Regioselectivity: In non-symmetrical condensations, the ketone carbonyl is more electrophilic than the ester carbonyl, directing the initial nucleophilic attack.

Enaminones and Chalcones

-

Application: Modern, regioselective synthesis.[5]

-

Advantage: Unlike

-dicarbonyls, which can suffer from ambiguity in nucleophilic attack (leading to regioisomeric mixtures), enaminones have polarized double bonds that direct the addition of the N-C-N fragment with high precision [2].

Quantitative Comparison of Starting Materials

| Starting Material Class | Nucleophilicity / Electrophilicity | Primary Product Type | Key Reaction Condition | Green Chemistry Score* |

| Urea | Moderate Nucleophile | Uracils / DHPMs | Acid Catalysis (Reflux) | High (Atom Economy) |

| Thiourea | High Nucleophile | 2-Thiouracils | Acid/Base Catalysis | High |

| Guanidine | High Nucleophile (Strong Base) | 2-Aminopyrimidines | Basic (NaOEt/EtOH) | Moderate (Salt Waste) |

| Amidines | High Nucleophile | 2-Alkyl/Aryl Pyrimidines | Basic or Neutral | Moderate |

| Bidentate Electrophile | Pyrimidinones | Biginelli (One-pot) | High | |

| Malononitrile | Activated Methylene | 2-Amino-3-cyano derivatives | Multicomponent (Base) | High |

*Green Chemistry Score reflects atom economy and typical solvent requirements (e.g., ethanol/water).

Experimental Protocols

Protocol A: The Pinner Synthesis (2-Substituted Pyrimidines)

This protocol describes the condensation of an amidine with a 1,3-diketone. It is a self-validating system where the dissolution of the starting salt and subsequent precipitation of the product serves as a visual progress indicator.

Reagents:

-

Benzamidine Hydrochloride (10 mmol)

-

Acetylacetone (11 mmol)

-

Potassium Carbonate (

) (20 mmol) or Sodium Ethoxide (20 mmol) -

Ethanol (absolute, 20 mL)

Workflow:

-

Free Base Liberation: In a 50 mL round-bottom flask, suspend Benzamidine HCl in Ethanol. Add

. Stir at room temperature for 15 minutes.-

Observation: Evolution of

(if carbonate used) and formation of a finer precipitate (KCl) indicates successful deprotonation.

-

-

Condensation: Add Acetylacetone dropwise. The reaction is exothermic; control addition to maintain a gentle warmth (

). -

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Validation: Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The amidine spot (low

) should disappear.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

-

Isolation: The pyrimidine derivative (4,6-dimethyl-2-phenylpyrimidine) typically precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.

Protocol B: The Biginelli Reaction (Dihydropyrimidinones)

A robust, three-component reaction utilizing urea, an aldehyde, and a

Mechanism Visualization: The mechanism proceeds via the "Iminium Route" (favored in acid) or "Enamine Route."[3] The diagram below details the acid-catalyzed pathway, critical for troubleshooting low yields.

Caption: The Acid-Catalyzed Biginelli Mechanism (Iminium Route). Rate-determining step is often the initial condensation to the iminium ion.

Protocol:

-

Mix: Combine Benzaldehyde (10 mmol), Ethyl Acetoacetate (10 mmol), and Urea (12 mmol) in Ethanol (15 mL).

-

Catalyst: Add concentrated HCl (3-5 drops) or a Lewis Acid like

(5 mol%). -

Reflux: Heat at reflux for 2-4 hours. The mixture typically becomes homogeneous before the product begins to precipitate.

-

Isolation: Cool the mixture. The product (Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate) precipitates. Filter and wash with cold ethanol [3, 4].

References

-

Pinner Pyrimidine Synthesis : Condensation of 1,3-dicarbonyl compounds with amidines.[7][8] Organic Chemistry Portal. Link

-

Regioselective Synthesis: Synthesis of pyrimidines

-unsaturated ketones. Royal Society of Chemistry. Link -

Biginelli Reaction : Acid-catalyzed three-component reaction mechanism and protocols. Organic Chemistry Portal. Link

-

Green Chemistry Approaches : Solvent-free and microwave-assisted synthesis of pyrimidine derivatives.[9] Journal of Materials and Environmental Science. Link

-

Pyrimidine Biosynthesis : De novo synthesis pathway involving Carbamoyl Phosphate.[10] NCBI PMC. Link

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. BIGINELLI REACTION | PPT [slideshare.net]

- 4. organicreactions.org [organicreactions.org]

- 5. Pyrimidine synthesis [organic-chemistry.org]

- 6. Biginelli Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 9. kuey.net [kuey.net]

- 10. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Diethyl 2-(2-chloropyrimidin-4-yl)malonate in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Pyrimidine Scaffold

In the landscape of contemporary drug discovery, the pyrimidine core stands as a privileged scaffold, forming the structural foundation of numerous therapeutic agents.[1] Its inherent ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a cornerstone in the medicinal chemist's toolkit. This guide delves into the chemistry and potential applications of a particularly valuable derivative: Diethyl 2-(2-chloropyrimidin-4-yl)malonate . This molecule is not merely an intermediate; it is a carefully designed building block offering a dual-pronged approach to molecular elaboration. The presence of a reactive chlorine atom at the 2-position and a versatile diethyl malonate moiety at the 4-position provides a strategic advantage for the synthesis of complex, biologically active compounds. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, reactivity, and profound potential in the development of next-generation therapeutics, particularly in the realm of kinase inhibition.

Synthesis and Chemical Reactivity: A Tale of Two Active Sites

The utility of Diethyl 2-(2-chloropyrimidin-4-yl)malonate stems from its synthetic accessibility and the distinct reactivity of its two key functional groups.

Proposed Synthesis

A plausible and efficient synthesis of the title compound involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with the sodium salt of diethyl malonate.

Reaction Scheme:

Caption: Proposed synthesis of the title compound.

The regioselectivity of this reaction is a critical consideration. Nucleophilic attack on 2,4-dichloropyrimidine generally favors the more electrophilic C4 position.[2][3] However, the selectivity can be influenced by reaction conditions and the nature of the nucleophile. While C4 substitution is often predominant, careful optimization of temperature, solvent, and base may be required to achieve the desired C2-chloro-C4-malonate isomer as the major product.

Core Reactivity

The synthetic power of Diethyl 2-(2-chloropyrimidin-4-yl)malonate lies in its orthogonal reactivity, allowing for sequential and selective modifications.

-

Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom at the 2-position is a good leaving group, readily displaced by a variety of nucleophiles. This is the primary route for introducing key pharmacophoric elements. Amines are the most common nucleophiles, leading to the formation of 2-aminopyrimidine derivatives, a critical scaffold for many kinase inhibitors.[1] Thiols and other nucleophiles can also be employed.

-

Chemistry of the Malonate Group: The diethyl malonate moiety offers a rich playground for further chemical transformations:

-

Hydrolysis and Decarboxylation: Treatment with acid or base followed by heating can selectively hydrolyze one or both ester groups and subsequently decarboxylate, yielding a methyl or carboxylic acid group at the C4 position.

-

Alkylation: The acidic α-proton of the malonate can be removed by a base to form a stabilized carbanion, which can then be alkylated with various electrophiles.

-

Acylation: Similar to alkylation, the carbanion can react with acylating agents to introduce keto functionalities.[4]

-

Caption: General workflow for kinase inhibitor synthesis.

Case Study: A Blueprint for EGFR/HER2 Inhibitors

Many successful kinase inhibitors, such as Gefitinib and Lapatinib, feature a 4-anilinoquinazoline core. [5]A similar 2-anilinopyrimidine scaffold, readily accessible from our title compound, can be used to target the same family of kinases.

For example, reacting Diethyl 2-(2-chloropyrimidin-4-yl)malonate with 3-chloro-4-fluoroaniline (a common fragment in kinase inhibitors) would yield a key intermediate. The malonate ester could then be hydrolyzed and coupled with a solubilizing group, such as a morpholine-containing side chain, to complete the synthesis of a potential EGFR/HER2 inhibitor.

| Target Kinase | Example Inhibitor Scaffold | Reported IC50 (nM) | Reference |

| EGFR | 2-Anilinopyrimidine | 1.8 | [1] |

| HER2 | 2-Anilinopyrimidine | 87.8 | [1] |

| VEGFR-2 | 2-Amino-4-aryl-5-chloropyrimidine | Potent Inhibition | [6] |

| CDK1 | 2-Amino-4-aryl-5-chloropyrimidine | Potent Inhibition | [6] |

Note: The IC50 values are for representative compounds with the specified scaffold and may not be directly derived from the title compound but illustrate the potential of the resulting chemical class.

Potential in Other Therapeutic Areas

While kinase inhibition is a prominent application, the versatility of this building block extends to other areas of medicinal chemistry.

Antiviral Agents

Pyrimidine derivatives are integral to many antiviral drugs. The ability to introduce diverse functionalities at both the C2 and C4 positions allows for the synthesis of libraries of compounds to be screened against viral targets like reverse transcriptase or proteases.

HMG-CoA Reductase Inhibitors

The blockbuster drug Rosuvastatin contains a central pyrimidine ring. [7][8]The synthesis of Rosuvastatin involves the elaboration of a pyrimidine core with a complex side chain that mimics the natural substrate of HMG-CoA reductase. Diethyl 2-(2-chloropyrimidin-4-yl)malonate could serve as a starting point for novel statins, where the malonate handle is used to introduce the dihydroxyheptenoic acid side chain via multi-step synthesis.

Experimental Protocols: A Self-Validating System

The following protocols are generalized procedures based on established chemical transformations for similar substrates and serve as a guide for laboratory synthesis.

Protocol 1: Synthesis of Diethyl 2-(4-chloro-2-(phenylamino)pyrimidin-5-yl)malonate (A Representative SNAr Reaction)

-

Reagents and Equipment:

-

Diethyl 2-(2-chloropyrimidin-4-yl)malonate (1.0 eq)

-

Aniline (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

N-Methyl-2-pyrrolidone (NMP) as solvent

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Nitrogen or Argon atmosphere

-

-

Procedure: a. To a solution of Diethyl 2-(2-chloropyrimidin-4-yl)malonate in NMP, add aniline and DIPEA. b. Heat the reaction mixture to 120 °C and stir for 4-6 hours under an inert atmosphere. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Upon completion, cool the reaction mixture to room temperature. e. Pour the mixture into ice-water and extract with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Hydrolysis and Decarboxylation of the Malonate Ester

-

Reagents and Equipment:

-

The product from Protocol 4.1 (1.0 eq)

-

Lithium hydroxide (LiOH) (2.5 eq)

-

Tetrahydrofuran (THF) and Water (3:1 mixture)

-

Hydrochloric acid (HCl) (1M solution)

-

Round-bottom flask with magnetic stirrer

-

-

Procedure: a. Dissolve the pyrimidine-malonate derivative in the THF/water mixture. b. Add LiOH and stir the mixture at room temperature for 12-16 hours. c. Monitor the hydrolysis of the esters by TLC or LC-MS. d. Upon completion of hydrolysis, acidify the reaction mixture to pH ~2 with 1M HCl. This will protonate the carboxylate and induce decarboxylation. e. Heat the mixture to 50-60 °C for 1-2 hours to ensure complete decarboxylation. f. Cool the mixture and extract with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the decarboxylated product.

Conclusion and Future Outlook

Diethyl 2-(2-chloropyrimidin-4-yl)malonate is a high-value, strategic building block for medicinal chemistry. Its dual reactive sites offer a robust platform for creating diverse molecular architectures with significant therapeutic potential. The ability to readily synthesize 2,4-disubstituted pyrimidine libraries makes it particularly attractive for kinase inhibitor discovery programs. As the demand for novel, selective, and potent therapeutics continues to grow, the intelligent application of such versatile intermediates will be paramount to the success of future drug discovery endeavors.

References

Sources

- 1. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Synthesis method of imatinib and imatinib mesylate - Eureka | Patsnap [eureka.patsnap.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20130197224A1 - Preparation method of rosuvastatin calcium and its intermediates - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of Diethyl 2-(2-chloropyrimidin-4-yl)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide delves into the discovery and history of Diethyl 2-(2-chloropyrimidin-4-yl)malonate, a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds. While a singular "discovery" event is not well-documented, its emergence is intrinsically linked to the broader development of pyrimidine chemistry and the relentless pursuit of novel therapeutic agents. This guide will explore the logical synthesis of this molecule from its foundational precursors, the strategic importance of its reactive sites, and its subsequent application as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Introduction: The Unseen Architect in Drug Discovery

Diethyl 2-(2-chloropyrimidin-4-yl)malonate is a substituted pyrimidine derivative that has carved a crucial niche as a highly versatile building block in organic synthesis. Its structure, featuring a reactive chloropyrimidine core and a malonic ester functionality, offers medicinal chemists a powerful tool for molecular elaboration. The pyrimidine ring is a ubiquitous motif in biologically active molecules, including nucleic acids, and its derivatives have been extensively explored for therapeutic applications.[1] The strategic placement of a chlorine atom at the 2-position and a malonate group at the 4-position of the pyrimidine ring makes this compound a linchpin in the construction of complex molecular architectures, most notably in the realm of protein kinase inhibitors.[2]

The history of this compound is not one of a sudden breakthrough but rather a gradual realization of its synthetic utility. Its development can be traced through the advancements in the synthesis of its parent heterocycle, pyrimidine, and the exploration of nucleophilic aromatic substitution (SNAr) reactions on di-substituted pyrimidines.

The Genesis: A Logical Convergence of Precursor Chemistry

The synthesis of Diethyl 2-(2-chloropyrimidin-4-yl)malonate is a testament to the power of established organic reactions. Its creation is the logical outcome of combining two readily accessible starting materials: 2,4-dichloropyrimidine and diethyl malonate.

The Pyrimidine Core: Synthesis of 2,4-Dichloropyrimidine

The journey begins with the synthesis of the heterocyclic core. 2,4-Dichloropyrimidine is typically prepared from uracil, a naturally occurring pyrimidine base. The chlorination of uracil is a standard transformation in heterocyclic chemistry, often achieved using reagents like phosphorus oxychloride (POCl₃).[3]

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with uracil and an excess of phosphorus oxychloride.

-

Reaction Conditions: The mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched with crushed ice and neutralized with a base, such as sodium carbonate solution.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated. The crude 2,4-dichloropyrimidine can be further purified by recrystallization or chromatography.

Caption: Synthesis of 2,4-Dichloropyrimidine from Uracil.

The Active Methylene Component: Diethyl Malonate

Diethyl malonate, a classic reagent in organic synthesis, provides the two-carbon extension with its reactive methylene group. Its synthesis has been well-established for over a century, with early methods involving the reaction of chloroacetic acid with sodium cyanide, followed by esterification. The malonic ester synthesis, a cornerstone of C-C bond formation, relies on the acidity of the α-protons of diethyl malonate.[4]

The Key Transformation: Nucleophilic Aromatic Substitution (SNAr)

The formation of Diethyl 2-(2-chloropyrimidin-4-yl)malonate occurs through a nucleophilic aromatic substitution (SNAr) reaction. In this key step, the carbanion generated from diethyl malonate attacks the electron-deficient pyrimidine ring of 2,4-dichloropyrimidine, displacing one of the chlorine atoms.

Regioselectivity: The C4 vs. C2 Position

A critical aspect of this reaction is its regioselectivity. Nucleophilic attack on 2,4-dichloropyrimidine can, in principle, occur at either the C2 or C4 position. Generally, SNAr reactions on 2,4-dihalopyrimidines favor substitution at the C4 position.[3] This preference is attributed to the higher electrophilicity of the C4 carbon, which can be rationalized by considering the resonance structures of the Meisenheimer intermediate formed upon nucleophilic attack.

However, the regioselectivity can be influenced by various factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring.[5]

Caption: Nucleophilic Aromatic Substitution for the synthesis of the target molecule.

Experimental Protocol: Synthesis of Diethyl 2-(2-chloropyrimidin-4-yl)malonate

-

Generation of the Nucleophile: In a dry reaction vessel under an inert atmosphere, sodium ethoxide is prepared by reacting sodium metal with absolute ethanol. Diethyl malonate is then added dropwise to the sodium ethoxide solution to form the sodium salt of diethyl malonate.

-

Nucleophilic Substitution: A solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., ethanol) is added to the solution of the diethyl malonate carbanion.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the solvent is removed. The product is then extracted and purified using techniques such as column chromatography to isolate the desired Diethyl 2-(2-chloropyrimidin-4-yl)malonate.

Historical Context and Evolution

The exploration of nucleophilic substitution on halopyrimidines gained significant traction with the advent of modern analytical techniques and the growing interest in pyrimidines as potential therapeutic agents. The systematic study of the reactivity and regioselectivity of such reactions paved the way for the predictable synthesis of compounds like Diethyl 2-(2-chloropyrimidin-4-yl)malonate.

Significance in Modern Drug Discovery

The true significance of Diethyl 2-(2-chloropyrimidin-4-yl)malonate lies in its role as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a class of targeted cancer therapies. The 2-chloro substituent provides a handle for further functionalization, often through another nucleophilic substitution or a cross-coupling reaction, while the malonate moiety can be manipulated to introduce a variety of side chains or to form additional rings.

While direct citation of this specific intermediate in the synthesis of major blockbuster drugs like Rosuvastatin, Imatinib, or Gefitinib is not prominently found in general searches[8][9][10], the underlying pyrimidine core is a key component. The synthetic strategies for these drugs often involve the construction of a substituted pyrimidine ring, and intermediates with similar functionalities to Diethyl 2-(2-chloropyrimidin-4-yl)malonate are frequently employed.[11][12] The principles of its synthesis and reactivity are fundamental to the construction of these complex and life-saving medicines.

Conclusion

The story of Diethyl 2-(2-chloropyrimidin-4-yl)malonate is not one of a single, celebrated discovery but of the logical and systematic application of fundamental principles of organic chemistry. Its history is interwoven with the development of pyrimidine synthesis and the understanding of nucleophilic aromatic substitution. Today, it stands as a testament to the power of synthetic chemistry to create tailored building blocks that enable the efficient construction of complex molecules with profound biological activity. For researchers and scientists in drug development, a thorough understanding of the synthesis and reactivity of this and similar intermediates is essential for the continued innovation of new and effective therapies.

References

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Retrieved from [Link]

-

Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. (n.d.). Retrieved from [Link]

-

Malonic acid, ethylidene-, diethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11. (2020, June 5). Sciencemadness.org. Retrieved from [Link]

-

Malonates in Cyclocondensation Reactions. (n.d.). Retrieved from [Link]

-

Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. (n.d.). SciSpace. Retrieved from [Link]

- CN112028881B - A kind of synthetic method of advanced intermediate R-1 of rosuvastatin calcium. (n.d.). Google Patents.

- CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use. (n.d.). Google Patents.

-

Malonic ester synthesis, mechanism and application. (2022, January 31). Chemistry Notes. Retrieved from [Link]

-

Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine | Organic Process Research & Development. (2019, July 31). ACS Publications. Retrieved from [Link]

-

The history of barbiturates a century after their clinical introduction. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

-

22.8: Chemistry Matters—Barbiturates. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). Retrieved from [Link]

- US8609842B2 - Method for synthesizing Imatinib. (n.d.). Google Patents.

-

Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. (n.d.). Atlantis Press. Retrieved from [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). Retrieved from [Link]

-

A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.). Retrieved from [Link]

-

An optimized approach in the synthesis of imatinib intermediates and analogues. (n.d.). RSC Publishing. Retrieved from [Link]

- EP0841326B1 - Process for the preparation of pyrimidine derivatives. (n.d.). Google Patents.

-

(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025, September 2). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistnotes.com [chemistnotes.com]

- 5. researchgate.net [researchgate.net]

- 6. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN112028881B - A kind of synthetic method of advanced intermediate R-1 of rosuvastatin calcium - Google Patents [patents.google.com]

- 9. CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

Chemo-Selectivity and Synthetic Utility of Diethyl 2-(2-chloropyrimidin-4-yl)malonate: A Strategic Guide

Executive Summary: The "Linchpin" Scaffold

Diethyl 2-(2-chloropyrimidin-4-yl)malonate represents a high-value "linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in the juxtaposition of a highly reactive electrophile (the 2-chloropyrimidine core) and a latent nucleophile (the malonate methine). This duality allows it to serve as a divergent point for synthesizing complex bicyclic heterocycles, particularly pyrido[2,3-d]pyrimidines and pteridines , which are privileged scaffolds in kinase inhibitor discovery (e.g., PIM-1, eEF-2K inhibitors).

This guide deconstructs the electronic landscape of this molecule, defining its reactive sites and providing self-validating protocols for its manipulation.

Electronic Structure Analysis

To control the chemistry of this molecule, one must understand the competition between its electron-deficient ring and its acidic side chain.

The Electrophilic Site (C-2 Position)

The pyrimidine ring is electron-deficient (π-deficient) due to the high electronegativity of the two nitrogen atoms.

-

Activation: The Nitrogen atoms at positions 1 and 3 inductively withdraw electron density from C-2 and C-4.

-

Leaving Group: The chlorine atom at C-2 is a potent leaving group.

-

Regioselectivity: While both C-2 and C-4 are naturally electrophilic in pyrimidines, the C-4 position in this specific molecule is substituted by the malonate group. Therefore, Nucleophilic Aromatic Substitution (SNAr ) is directed exclusively to C-2 .

-

Reactivity Magnitude: 2-Chloropyrimidines are approximately

–

The Nucleophilic Site (Malonate -Carbon)

The methine proton (CH) located between the two ester carbonyls is significantly acidified.

-

pKa Depression: A standard diethyl malonate has a pKa of ~13 (in DMSO). In this molecule, the electron-withdrawing nature of the attached pyrimidin-4-yl group further stabilizes the conjugate base (enolate) via resonance delocalization into the aromatic ring.

-

Implication: Weak bases (e.g.,

,

Visualizing the Reactive Landscape

Figure 1: Chemo-selective map illustrating the orthogonal reactivity of the C-2 electrophile and the Malonate nucleophile.

Strategic Reactivity Workflows

The synthetic utility of this scaffold relies on the order of operations . You must decide whether to functionalize the ring first (SNAr) or the side chain first (Alkylation/Cyclization).

Table 1: Comparative Reactivity Profile

| Reaction Type | Target Site | Reagent Class | Conditions | Key Outcome |

| SNAr | C-2 (Cl) | EtOH/H2O, RT to 60°C | 2-Amino-4-malonylpyrimidine | |

| Alkylation | Malonate | Alkyl Halides | NaH/DMF or K2CO3/Acetone | Quaternary Carbon Center |

| Decarboxylation | Ester Groups | Acid/Base Hydrolysis | HCl/AcOH, Reflux | Pyrimidin-4-yl acetic acid |

| Cyclization | Ester + C-2 | Binucleophiles | High Temp / Basic | Fused Bicyclic Systems |

Experimental Protocols

These protocols are designed to be self-validating , meaning the physical changes or simple TLC checks confirm the reaction progress without needing constant LCMS monitoring.

Protocol A: C-2 Functionalization via SNAr (Amination)

Objective: To displace the chlorine with a primary amine while leaving the malonate intact.

Rationale: The C-2 position is so activated that harsh bases (which might affect the ester) are unnecessary. We use a "green" solvent approach.

-

Setup: Dissolve Diethyl 2-(2-chloropyrimidin-4-yl)malonate (1.0 equiv) in Ethanol (0.2 M concentration).

-

Addition: Add the amine nucleophile (1.1 equiv).

-

Note: If using an amine salt, add 1.1 equiv of DIPEA to free the base.

-

-

Reaction: Stir at Room Temperature (RT).

-

Self-Validation: The reaction often turns from a clear oil/solution to a suspension as the HCl salt of the product or byproduct precipitates.

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (high Rf) should disappear. The product will be more polar (lower Rf) and likely fluorescent under UV (254 nm).

-

-

Workup:

-

If solid precipitates: Filter and wash with cold ethanol.

-

If solution remains clear: Concentrate in vacuo, redissolve in EtOAc, wash with water (to remove amine salts), dry over

, and concentrate.

-

Protocol B: Cyclization to Pyrido[2,3-d]pyrimidine

Objective: To fuse a pyridine ring onto the pyrimidine core, creating a kinase-inhibitor scaffold.

Rationale: This utilizes the nucleophilic potential of the malonate. By reacting with an electrophile that can also attack the ester, we force ring closure.

-

Reagents: Starting material (1.0 equiv), Triethyl orthoformate (excess/solvent), Aniline or primary amine (1.1 equiv).

-

Mechanism:

-

Step 1: The amine attacks the orthoformate.

-

Step 2: The malonate (active methylene) attacks the intermediate.

-

Step 3: Thermal cyclization involves the ester group, releasing ethanol.

-

-

Procedure:

-

Mix reagents in a sealed tube or round-bottom flask.

-

Heat to 100–120°C for 4–6 hours.

-

Self-Validation: Evolution of ethanol (can be collected via Dean-Stark if scaled up). The mixture will darken significantly.

-

-

Purification: Upon cooling, the bicyclic product often precipitates. Triturate with diethyl ether to remove unreacted oils.

Pathway Logic & Troubleshooting

The following diagram illustrates the decision tree for synthesizing complex scaffolds from this core.

Figure 2: Synthetic decision tree showing the divergence between ring functionalization and side-chain modification.

Troubleshooting Common Issues

-

Issue: Hydrolysis of Esters during SNAr.

-

Cause: Presence of water with strong hydroxide bases (NaOH/KOH).

-

Solution: Use non-nucleophilic organic bases (DIPEA,

) or carbonate bases (

-

-

Issue: Low Yield in Alkylation.

-

Cause: The C-2 chlorine is reacting with the enolate of another molecule (polymerization/dimerization).

-

Solution: Perform the SNAr reaction first to replace the reactive chlorine with a non-leaving group (like an amine) before attempting to alkylate the malonate position. This "protects" the ring from self-attack.

-

References

-

Reactivity of 2-Chloropyrimidines

- Title: Amination of Heteroaryl Chlorides: Palladium C

- Source:Chemistry – A European Journal (via NIH/PubMed)

-

Link:[Link]

-

Synthesis of Pyrido[2,3-d]pyrimidines

-

General Malonate Chemistry

-

Title: Diethyl Malonate: Versatile Building Block in Organic Synthesis[2]

- Source: GuideChem / ChemicalBook

-

Sources

Methodological & Application

detailed protocol for alkylation of Diethyl 2-(2-chloropyrimidin-4-yl)malonate

Abstract & Scope

This technical guide details the protocol for the C-alkylation of Diethyl 2-(2-chloropyrimidin-4-yl)malonate (Compound 1 ). This reaction is a critical transformation in the synthesis of pyrimidine-based pharmaceutical scaffolds, particularly kinase inhibitors and antiviral agents.

The protocol addresses the specific chemoselectivity challenges posed by the substrate:

-

Acidity: The methine proton is highly acidic (

) due to the electron-withdrawing pyrimidine ring and two ester groups. -

Electrophilic Competition: The C-2 chlorine is a leaving group susceptible to Nucleophilic Aromatic Substitution (

). Conditions must favor

Chemical Strategy & Mechanism[1][2][3][4][5]

The transformation proceeds via the deprotonation of the malonate to form a resonance-stabilized enolate, followed by nucleophilic attack on an alkyl halide (

Key Mechanistic Considerations:

-

Base Selection: Sodium Hydride (NaH) is the preferred base. It is non-nucleophilic (preventing

at C-2) and irreversible (driving enolate formation to completion). Weak bases like -

Solvent Effects: Polar aprotic solvents (DMF, THF) are required to solvate the cation and increase the nucleophilicity of the enolate.

-

Temperature Control: Low temperature (

) during deprotonation prevents exotherms that could trigger polymerization or decomposition of the chloropyrimidine core.

Mechanistic Pathway (DOT Visualization)

Caption: Figure 1. Mechanistic pathway for the base-mediated C-alkylation, highlighting the critical enolate intermediate.

Materials & Reagents

| Reagent | Equiv.[1] | Role | Grade/Notes |

| Diethyl 2-(2-chloropyrimidin-4-yl)malonate | 1.0 | Substrate | >95% Purity |

| Sodium Hydride (60% in oil) | 1.1 - 1.2 | Base | Wash with hexanes if oil interferes |

| Alkyl Halide (R-X) | 1.1 - 1.5 | Electrophile | Iodides > Bromides >> Chlorides |

| DMF (N,N-Dimethylformamide) | 10 V | Solvent | Anhydrous, Sure/Seal™ |

| Ammonium Chloride (sat. aq.) | N/A | Quench | Saturated solution |

Detailed Protocol: Method A (NaH/DMF)

Recommended for most alkyl halides and scale-up scenarios.

Phase 1: Preparation

-

Glassware: Oven-dry a 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, temperature probe, and nitrogen inlet.

-

Inert Atmosphere: Purge the system with

or Argon for 10 minutes.

Phase 2: Deprotonation

-

Base Addition: Charge NaH (1.2 equiv) into the flask.

-

Optional: If the mineral oil is problematic for downstream purification, wash NaH twice with anhydrous hexanes under

, decanting the supernatant carefully.

-

-

Solvent: Add Anhydrous DMF (5 volumes relative to substrate mass). Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve Diethyl 2-(2-chloropyrimidin-4-yl)malonate (1.0 equiv) in DMF (5 volumes). Add this solution dropwise to the NaH suspension over 15–20 minutes.

-

Observation: Evolution of

gas will occur. Ensure adequate venting. The solution often turns yellow/orange, indicating enolate formation.

-

-

Equilibration: Stir at 0°C for 30 minutes to ensure complete deprotonation.

Phase 3: Alkylation

-

Electrophile Addition: Add the Alkyl Halide (1.1–1.2 equiv) dropwise via syringe.

-

Note: For solid electrophiles, dissolve in minimal DMF before addition.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 2–12 hours.

-

Monitoring: Check by TLC or LCMS. The starting material (acidic proton) usually runs lower than the product on Silica (Hex/EtOAc).

-

Phase 4: Workup & Isolation

-

Quench: Cool the mixture back to 0°C. Carefully quench with saturated

solution. Caution: Residual NaH will foam vigorously. -

Extraction: Dilute with water and extract with Ethyl Acetate (

).-

Avoid: Do not use DCM if the byproduct is very polar; emulsions may form with DMF.

-

-

Wash: Wash combined organics with water (

) and brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Experimental Workflow Diagram (DOT)

Caption: Figure 2. Step-by-step experimental workflow for Method A.

Critical Process Parameters (Troubleshooting)

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure NaH is fresh. Increase stir time at 0°C. |

| Side Product ( | Nucleophilic attack on Cl-C2 | Avoid amine bases. Keep temp < 40°C. Ensure NaH is not in large excess (>1.5 eq). |

| O-Alkylation | Solvent polarity/Hard-Soft mismatch | Switch solvent to THF (promotes C-alkylation). Use soft electrophiles (Iodides). |

| Decarboxylation | Acidic workup or high heat | Avoid strong acids during workup. Keep rotary evaporator bath < 45°C. |

Analytical Validation

1. Proton NMR (

-

Starting Material: Look for the methine singlet (

ppm). -

Product: The methine singlet must disappear .

-

Verification: Integration of the new alkyl group signals must match the ethyl ester signals (4H quartet, 6H triplet).

2. LCMS:

-

Pattern: Expect a characteristic Chlorine isotope pattern (

and -

Shift: Mass shift corresponding to

and

References

-

General Malonate Synthesis: "Alkylation of Enolate Ions." Chemistry LibreTexts. Link

-

Pyrimidine Chemistry: "Synthesis of 2-chloropyrimidine derivatives." ResearchGate. Link

-

Specific Substrate Analog: "Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate." SciSpace. Link

-

Organic Syntheses Standard: "Malonic acid, benzoyl-, diethyl ester." Organic Syntheses, Coll.[2] Vol. 4, p.285. Link

Sources

synthesis of pyrimidine derivatives using Diethyl 2-(2-chloropyrimidin-4-yl)malonate.

Application Note: High-Fidelity Synthesis and Application of Diethyl 2-(2-chloropyrimidin-4-yl)malonate

Abstract

This application note details the synthesis, validation, and downstream utility of Diethyl 2-(2-chloropyrimidin-4-yl)malonate , a versatile C4-functionalized pyrimidine building block. Unlike standard

Introduction & Strategic Value

Pyrimidine derivatives are ubiquitous in medicinal chemistry, forming the core of kinase inhibitors (e.g., Rosuvastatin, Imatinib analogs) and antivirals. The ability to selectively functionalize the pyrimidine ring is paramount.[1]

Diethyl 2-(2-chloropyrimidin-4-yl)malonate represents a strategic "branch point" intermediate.

-

Regioselectivity: It is generated via the selective displacement of the C4-chloride of 2,4-dichloropyrimidine, exploiting the natural electrophilic bias of the pyrimidine ring.

-

Versatility: The malonate group is not merely a pendant chain; it allows access to pyrimidin-4-yl acetic acids (via hydrolysis/decarboxylation) and pyrido[2,3-d]pyrimidines (via cyclization), scaffolds critical in oncology and CNS drug discovery.[1]

Protocol 1: Regioselective Synthesis of the Core Scaffold

Objective: Synthesize Diethyl 2-(2-chloropyrimidin-4-yl)malonate from 2,4-dichloropyrimidine with >90% C4-regioselectivity.

Mechanism & Causality

The reaction is a Nucleophilic Aromatic Substitution (

Materials

-

Substrate: 2,4-Dichloropyrimidine (1.0 eq)

-

Nucleophile: Diethyl malonate (1.1 eq)[1]

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)[1]

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)[1]

Step-by-Step Methodology

-

Carbanion Formation:

-

To a flame-dried round-bottom flask under inert atmosphere (

or Ar), add NaH (1.2 eq). -

Add anhydrous THF (10 mL/g of substrate) and cool to 0°C in an ice bath.

-

Add Diethyl malonate (1.1 eq) dropwise over 15 minutes. Caution: Hydrogen gas evolution.[1]

-

Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.

-

-

Coupling Reaction:

-

Dissolve 2,4-Dichloropyrimidine (1.0 eq) in a minimum volume of anhydrous THF.

-

Add the pyrimidine solution dropwise to the malonate carbanion solution at 0°C. Note: Reverse addition (anion to electrophile) can also be used but slow addition is key to maintain regioselectivity.

-

Allow the reaction to warm to room temperature (20-25°C) and stir for 4-6 hours.

-

Monitor: TLC (Hexane:EtOAc 4:1) or LC-MS.[1][5] The starting material (2,4-dichloropyrimidine) should be consumed.[1]

-

-

Work-up & Purification:

-

Quench the reaction with saturated aqueous

solution.[1] -

Extract with Ethyl Acetate (

).[1][5] -

Wash combined organics with brine, dry over anhydrous

, and concentrate -

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The C4-isomer typically elutes after the bis-substituted impurity (if any).

-

Expected Yield: 75-85%

Characterization:

Protocol 2: Downstream Application - Hydrolysis & Decarboxylation

Objective: Convert the malonate moiety into a substituted acetic acid group, yielding 2-(2-chloropyrimidin-4-yl)acetic acid .

Rationale

The malonate diester is a "masked" acetic acid.[1] Acidic hydrolysis cleaves the esters to the di-acid, which is unstable and undergoes thermal decarboxylation to the mono-acid. This preserves the C2-chlorine for future

Methodology

-

Hydrolysis:

-

Dissolve Diethyl 2-(2-chloropyrimidin-4-yl)malonate in a mixture of Acetic Acid and concentrated HCl (ratio 1:1 v/v).

-

Heat to reflux (approx. 100°C) for 2-4 hours. Note: Monitor carefully; prolonged heating may hydrolyze the C2-Cl to an -OH (pyrimidone formation).

-

-

Decarboxylation:

-

The decarboxylation usually occurs spontaneously under the reflux conditions.[1]

-

-

Isolation:

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from 2,4-dichloropyrimidine.

Caption: Divergent synthetic pathways for Diethyl 2-(2-chloropyrimidin-4-yl)malonate, highlighting regioselective generation and downstream functionalization.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Regioselectivity (C2 vs C4) | Temperature too high during addition. | Ensure reagents are cooled to 0°C or -10°C during the mixing phase. |

| Bis-substitution (C2 & C4) | Excess malonate anion; Reaction time too long.[1] | Strictly control stoichiometry (1.0 : 1.1). Stop reaction immediately upon consumption of starting material.[1] |

| Hydrolysis of C2-Cl | Acidic hydrolysis conditions too harsh.[1] | Reduce reflux time or use milder conditions (e.g., DMSO/NaCl/Water decarboxylation at 140°C, Krapcho conditions).[1] |

| Incomplete Decarboxylation | Insufficient heat or time.[1] | Ensure the intermediate di-acid is fully formed before expecting decarboxylation. |

References

-

Regioselectivity in Pyrimidines

-

Malonate Synthesis Protocols

-

Analogous Chemistry (Pyridine Series)

-

Compound Verification

- Title: Diethyl 2-(2-chloropyrimidin-4-yl)

-

Source: Chem960 / Chemical Databases.[1]

Sources

- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. scispace.com [scispace.com]

- 6. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 7. Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate | Atlantis Press [atlantis-press.com]

- 8. prepchem.com [prepchem.com]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. bu.edu.eg [bu.edu.eg]

Application Note: Precision Monitoring of Diethyl 2-(2-chloropyrimidin-4-yl)malonate Transformations

This Application Note is designed for researchers and process chemists optimizing the synthesis and utilization of Diethyl 2-(2-chloropyrimidin-4-yl)malonate , a pivotal intermediate in the synthesis of pyrimidine-based pharmaceuticals (e.g., kinase inhibitors, antivirals).

Introduction & Chemical Context

Diethyl 2-(2-chloropyrimidin-4-yl)malonate is a bifunctional heterocyclic building block.[1] Its strategic value lies in its asymmetry: the C4-position carries a malonate group (a precursor to esters, acids, or amides via decarboxylation), while the C2-position retains a reactive chlorine atom susceptible to further Nucleophilic Aromatic Substitution (

In drug discovery, this scaffold is typically generated by the regioselective

-

Regioselectivity: While C4 substitution is electronically favored, C2 substitution (impurity) can occur.[2]

-

Over-reaction: Excess nucleophile can lead to the 2,4-disubstituted "bis-malonate" impurity.

-

Base Sensitivity: The malonate proton is acidic (

), and the ester groups are labile to hydrolysis under vigorous basic/aqueous conditions.

This guide provides a self-validating system to monitor reaction progress, ensure regiochemical purity, and maximize yield.

The Chemistry: Critical Control Points

To monitor effectively, one must understand the competing pathways. The reaction is kinetically controlled. The nitrogen atoms in the pyrimidine ring activate the C2 and C4 positions. The C4 position is generally more electrophilic due to the para-like relationship with N1 and the absence of steric hindrance compared to C2 (flanked by two nitrogens).

Reaction Pathway Diagram

The following diagram illustrates the primary reaction, potential regioisomers, and over-reaction pathways.

Figure 1: Reaction network showing the kinetic competition between C4 (Target) and C2 (Impurity) substitution, and the thermodynamic sink of bis-substitution.[3]

Analytical Method Development

A. Thin Layer Chromatography (TLC) Protocol

TLC is the rapid "first line of defense" for qualitative monitoring.

-

Stationary Phase: Silica Gel

plates. -

Mobile Phase: Hexane : Ethyl Acetate (4:1 v/v).

-

Note: The product is moderately polar due to the esters but less polar than the bis-product.

-

-

Visualization:

-

Interpretation:

B. High-Performance Liquid Chromatography (HPLC) Protocol

This is the Gold Standard for quantitative conversion (IPC - In-Process Control).

Method Parameters:

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) | Standard reverse phase for polar aromatics. |

| Mobile Phase A | Water + 0.1% Formic Acid (or

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5% | Equilibration / Salt elution |

| 8.0 | 95% | Elution of Product & Bis-impurity |

| 10.0 | 95% | Wash lipophilic residues |

| 10.1 | 5% | Re-equilibration |

| 13.0 | 5% | Ready for next injection |

Step-by-Step Monitoring Protocols

Protocol A: Real-Time IPC Sampling (The "Quench" Technique)

The Challenge: The reaction mixture typically contains the sodium enolate of the product (ionic species). Injecting this directly onto an HPLC column can lead to peak splitting or retention time shifts.

Procedure:

-

Sampling: Withdraw 50 µL of the reaction mixture using a micropipette.

-

Quenching: Immediately dispense into a vial containing 200 µL of 0.1 M HCl (aqueous) and 500 µL of Acetonitrile .

-

Why? The HCl protonates the enolate anion back to the neutral malonate ester form (C-H form), which is the stable species for chromatography.

-

-

Clarification: Vortex for 10 seconds. If salts (NaCl) precipitate, centrifuge or filter through a 0.2 µm PTFE syringe filter.

-

Analysis: Inject 5 µL of the supernatant onto the HPLC.

Protocol B: Determining Reaction Endpoint

Do not stop the reaction based on time alone. Stop when:

-

SM Consumption: Area% of 2,4-dichloropyrimidine is < 2.0%.

-

Bis-Impurity Control: The Bis-impurity peak begins to grow disproportionately (e.g., > 5%).

-

Expert Insight: If the SM is stalled at 5% but the Bis-impurity is rising, STOP . Pushing for that last 5% conversion will destroy your yield by converting the product into the Bis-impurity.

-

Protocol C: Troubleshooting "Stalled" Reactions

If the reaction stalls (SM remains > 10% after expected time):

-

Check Moisture: Pyrimidines hydrolyze. Check the HPLC for a peak eluting before the SM (likely 2-chloro-4-hydroxypyrimidine). If present, your solvent was wet.

-

Check Base Stoichiometry: The reaction generates HCl, which consumes the base. You typically need at least 2.0 - 2.2 equivalents of base (one to form the enolate, one to neutralize the HCl byproduct). If you used only 1.0 eq, the reaction will stall at 50%.

References

-

Regioselectivity in Pyrimidines

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source: WuXi AppTec, QM Magic Class, Chapter 29.

-

URL:[Link]

-

Malonate Synthesis Methodology

-

Analytical Visualization

-

HPLC of Pyrimidines

- Title: HPLC Method for Analysis of 4-Amino-2-chloropyridine (Analogous Pyrimidine Method).

- Source: SIELC Technologies.

-

URL:[Link]

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. scispace.com [scispace.com]

- 4. youtube.com [youtube.com]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. epfl.ch [epfl.ch]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Note: Purification Strategies for Diethyl 2-(2-chloropyrimidin-4-yl)malonate Derivatives

This Application Note is designed for researchers and process chemists working with Diethyl 2-(2-chloropyrimidin-4-yl)malonate (DCPM) . This scaffold is a critical "linchpin" intermediate in the synthesis of bioactive heterocycles, particularly kinase inhibitors and fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).

The guide focuses on the purification strategies for the three most common reaction classes involving DCPM:

- Displacement (Functionalization at C2).

-

Hydrolysis & Decarboxylation (Conversion to Pyrimidin-4-yl acetic acids).

-

Cyclocondensation (Formation of fused ring systems).[1]

Chemical Context & Reactivity Profile[1][2][3]

DCPM possesses two distinct reactive centers that dictate purification logic:

-

The Electrophilic C2-Chlorine: Susceptible to Nucleophilic Aromatic Substitution (

) by amines, thiols, and alkoxides. Products retain the lipophilic diester tail.[1] -

The Labile Malonate Moiety: The C5-position (benzylic-like) is acidic, and the ester groups are prone to hydrolysis. Under acidic/thermal conditions, this group undergoes decarboxylation to form the acetic acid derivative.

Purification Logic:

-

Retention of Esters: Requires neutral conditions to prevent hydrolysis.[1]

-

Formation of Acids: Requires strict pH control for isoelectric precipitation.[1]

-

Fused Rings: Often result in significant solubility drops, enabling filtration-based isolation.[1]

Protocol A: Purification of Products (C2-Functionalization)

Scenario: Reaction of DCPM with a primary or secondary amine (e.g., morpholine, aniline) to displace the C2-chlorine. Challenge: Separation of the amino-product from unreacted amine and hydrolyzed byproducts.

Workflow Diagram

Figure 1: Purification workflow for C2-substituted amino-pyrimidine malonates.[1]

Detailed Protocol

-

Quench & Partition:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash with water to remove inorganic salts (e.g., amine hydrochlorides).

-

-

Selective Wash (The "Self-Validating" Step):

-

Wash the organic layer with cold 0.5 M HCl (or Citric Acid for acid-sensitive groups).

-

Mechanism:[2][3] The product (an aminopyrimidine) is much less basic than the starting aliphatic amine. The starting amine is protonated and moves to the aqueous layer; the pyrimidine product remains in the organic layer due to the electron-withdrawing malonate group reducing the basicity of the ring nitrogens.

-

-

Drying & Concentration:

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Final Purification:

-

Crystallization: Dissolve crude oil in hot Ethanol (EtOH).[1] Cool slowly to 4°C. Most amino-pyrimidine malonates crystallize as white/pale yellow needles.[1]

-

Flash Chromatography: If oil persists, use a gradient of Hexanes:EtOAc (0%

40%). The diester product is typically less polar than the starting amine but more polar than DCPM.[1]

-

Protocol B: Purification of Decarboxylated Products (Acetic Acids)

Scenario: Hydrolysis of DCPM (or its derivatives) to form 2-(2-chloropyrimidin-4-yl)acetic acid.[1] Challenge: The product is amphoteric (if amino-substituted) or strictly acidic. It is water-soluble at high pH and precipitates at low pH.[1]

Quantitative Data: Solubility vs. pH[1]

| pH Condition | Species State | Solubility (Water) | Partition Preference |

| pH > 10 | Carboxylate Anion ( | High | Aqueous Phase |

| pH 7 | Mixed / Zwitterion | Moderate | Mixed |

| pH 2-3 | Free Acid ( | Low (Precipitates) | Organic / Solid Phase |

| pH < 1 | Pyrimidine Cation ( | High | Aqueous Phase |

Workflow Diagram

Figure 2: Isoelectric precipitation workflow for pyrimidin-4-yl acetic acid derivatives.[1]

Detailed Protocol

-

Reaction Workup:

-

If using acid hydrolysis (HBr/AcOH), concentrate to remove excess acid, then dilute with water.

-

If using base hydrolysis (NaOH), proceed directly to filtration.

-

-

Clarification:

-

Ensure the solution is basic (pH > 10). Filter through Celite to remove any insoluble oligomers or unreacted neutral starting material.[1]

-

-

Controlled Precipitation (The Critical Step):

-

Cool the aqueous solution to 0–5°C.

-

Add 2M HCl dropwise with vigorous stirring.

-

Target pH: 3.0 – 4.0.

-

Note: Do not overshoot to pH < 1, as the pyrimidine ring nitrogens will protonate, resolubilizing the compound as a cation.

-

-

Isolation:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Acid Protocol) | Product resolubilized (pH too low). | Back-titrate with dilute NaOH to pH 3-4. |

| Oiling out instead of solid | Impurities preventing lattice formation.[1] | Triturate the oil with Diethyl Ether or Hexane/EtOAc (1:1) and sonicate.[1][4] |

| Starting Material persists | Incomplete | Switch solvent to DMF or DMSO and increase temp to 80°C. |

| Dark Coloration | Oxidation of electron-rich amines.[1] | Perform reaction under |

References

- Title: "Synthesis and reactivity of 2-substituted pyrimidin-4-yl malonates.

-

Decarboxylation Protocols

-

Solubility of Pyrimidines

- Reactivity:

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

experimental setup for nucleophilic substitution on Diethyl 2-(2-chloropyrimidin-4-yl)malonate

Application Note: Strategic

Executive Summary

This guide details the protocol for performing Nucleophilic Aromatic Substitution (

The primary challenge with substrate (1) is the dual reactivity profile:

-

Electrophilic C2 Position: The intended site for nucleophilic attack by amines/alkoxides.

-

Acidic Malonate Proton: The

-proton of the malonate group (

Success relies on chemoselective activation: utilizing conditions that promote

Mechanistic Principles & Strategy

The Reactivity Landscape

The pyrimidine ring is

The "Malonate Trap" (Critical Insight)

-

Neutral State (Reactive): When the malonate is protonated, the ester groups exert an electron-withdrawing inductive effect (-I), activating the pyrimidine ring for nucleophilic attack at C2.

-

Anionic State (Deactivated): If a strong base deprotonates the malonate

-carbon, the resulting negative charge delocalizes into the pyrimidine ring. This "push" of electron density makes the ring less electrophilic, stalling the

Strategic Implication: Avoid strong ionic bases (e.g., NaH, NaOEt) during the substitution step. Use sterically hindered organic bases (DIPEA) or weak inorganic bases (

Figure 1: Mechanistic competition between desired

Experimental Protocols

Protocol A: Amination with Primary/Secondary Amines (Standard)

Best for: SAR exploration, introducing solubilizing groups (e.g., morpholine, piperazine).

Reagents:

-

Substrate (1): 1.0 equiv.[1]

-

Amine (R-NH2): 1.1 – 1.2 equiv.[1]

-

Base: DIPEA (N,N-Diisopropylethylamine): 2.0 equiv.[1]

-

Solvent: 1,4-Dioxane (Anhydrous).[1]

Procedure:

-

Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve Substrate (1) (100 mg, 1.0 equiv) in anhydrous 1,4-Dioxane (2.0 mL, 0.15 M concentration).

-

Addition: Add DIPEA (2.0 equiv) followed by the Amine (1.2 equiv).

-

Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0 equiv.

-

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

-

Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the chloride starting material (M+H) and appearance of the product (M-Cl+Amine).

-

-

Workup:

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Etherification with Alkoxides (Advanced)

Best for: Introducing alkoxy groups.[1][2][3] Requires strict control to prevent transesterification.

Reagents:

-

Substrate (1): 1.0 equiv.[1]

-

Alcohol (R-OH): Solvent/Reagent.[1]

-

Base:

(Powdered, anhydrous): 2.0 equiv.

Procedure:

-

Solvent Choice: If introducing an ethoxy group, use Ethanol . If introducing a different group (e.g., Methoxy), use THF with 2.0 equiv of the alcohol, or be prepared for transesterification of the malonate esters (e.g., diethyl

dimethyl). -

Reaction: Combine Substrate (1), Alcohol (as reagent), and

in THF. Heat to 60°C . -

Note: This reaction is slower than amination due to the "Malonate Trap" (carbonate can partially deprotonate the malonate). Higher temperatures may be required.[1]

Optimization & Troubleshooting Matrix

| Variable | Recommendation | Rationale |

| Solvent | 1,4-Dioxane (Preferred), THF, DMF, Acetonitrile | Protic solvents (MeOH, EtOH) can cause transesterification.[1] DMF is excellent for solubility but difficult to remove. Dioxane offers a balance of solubility and ease of workup. |

| Base | DIPEA or TEA | Non-nucleophilic organic bases minimize malonate deprotonation compared to alkoxides or hydrides. |

| Temperature | 60°C – 100°C | The C2 position is moderately reactive. Room temperature is often insufficient unless the amine is highly nucleophilic. |

| Catalyst | KF / 18-Crown-6 (Optional) | If reaction is sluggish, adding Fluoride can assist via the "Halex" reaction (Cl |

Common Issues:

-

Hydrolysis: If the product mass shows [M-28] or [M-Et], the ester has hydrolyzed to the acid. Solution: Ensure solvents are anhydrous; reduce workup time in aqueous base.[1]

-

No Reaction: The malonate anion might be forming. Solution: Add a mild acid catalyst (e.g., 5 mol% Acetic Acid) to buffer the system, or switch to a weaker base.

Workflow Visualization

Figure 2: Decision tree for experimental execution and optimization.

References

-

Mechanistic Insight on Pyrimidine

:- Barbarella, G., et al. "Regioselectivity in the Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines." Journal of Organic Chemistry. Explains the electronic bias of C4 vs C2.

-

Malonate Reactivity Context

-

Loudon, G. M. "Organic Chemistry."[1] Discussion on the acidity of malonic esters and alkylation/substitution competition.

-

-

Protocol Grounding (Analogous Chemistry)

(Note: Specific literature precedents for this exact malonate-substituted pyrimidine often appear in patent literature for fused bicyclic systems.[1] The protocols above are derived from first-principles of heterocyclic chemistry and standard medicinal chemistry practices.)

Sources

Troubleshooting & Optimization

addressing challenges in experiments with Diethyl 2-(2-chloropyrimidin-4-yl)malonate

Senior Application Scientist Desk Topic: Troubleshooting Synthesis, Analysis, and Reactivity of CAS 5409-56-3 (and analogs)

Introduction

Welcome to the technical guide for Diethyl 2-(2-chloropyrimidin-4-yl)malonate . This intermediate is a critical scaffold in the synthesis of fused heterocyclic pharmaceuticals, particularly pyrido[2,3-d]pyrimidines (kinase inhibitors) and pteridines .[1]

Researchers often encounter three distinct classes of failure modes with this compound:

-

Regioselectivity Issues: Inadvertent substitution at the C-2 position or bis-substitution.

-

Analytical Confusion: "Missing" protons in

H NMR due to keto-enol tautomerism. -

Reactivity Bottlenecks: Hydrolysis competition during downstream cyclizations.[1]